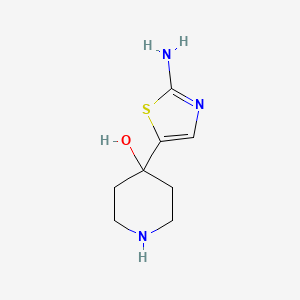![molecular formula C23H17ClN4OS B2542031 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 849695-16-5](/img/structure/B2542031.png)
4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one" belongs to a class of tricyclic heterocycles that have been the subject of various studies due to their potential pharmacological activities. These compounds are structurally related to quinazolinones, which are known for their diverse biological activities, including antihypertensive, antihistaminic, and antitumoral properties .
Synthesis Analysis
The synthesis of related triazoloquinazolinone derivatives typically involves cyclization reactions of suitable precursors. For instance, novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized by cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors . Similarly, 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one . These methods demonstrate the versatility and adaptability of the synthetic routes for producing a wide range of derivatives.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives is characterized by the presence of a triazolo ring fused to a quinazolinone scaffold. The substitution patterns on the rings, such as the benzyl and chlorophenyl groups, play a crucial role in determining the binding affinity and selectivity of these compounds to various biological targets . The molecular structure is also a key factor in the intermolecular interactions and crystal packing, as seen in related compounds .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinazolinone derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a methylsulfanyl group can offer opportunities for further chemical transformations, leading to a variety of heterocyclic derivatives . The lactam moiety inherent in these compounds is another reactive site that can be exploited for chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinone derivatives are closely related to their molecular structure. These compounds typically exhibit significant pharmacological activities, such as antihistaminic and antihypertensive effects, which are attributed to their ability to interact with biological targets . The electronic and optical characteristics of these compounds, including their electron-donating and accepting potential, can be explored through computational methods such as Frontier Molecular Orbital analysis and Molecular Electrostatic Potential mapping . These properties are essential for understanding the compound's reactivity, stability, and potential as a pharmacological agent.
Aplicaciones Científicas De Investigación
Pharmacological Applications
A series of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which includes compounds structurally related to 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one, were synthesized and tested for their H1-antihistaminic activity. The study found that these compounds significantly protected guinea pigs from histamine-induced bronchospasm, with one compound showing more potency and less sedation compared to the standard chlorpheniramine maleate, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Antihypertensive Activity
Another study explored the antihypertensive activity of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which share a similar triazoloquinazoline core with the compound of interest. These novel compounds demonstrated significant antihypertensive effects in spontaneously hypertensive rats, with one particular derivative showing superior activity to the reference standard prazocin (Alagarsamy & Pathak, 2007).
Synthetic Methodologies
The synthesis of novel triazoloquinazoline derivatives, including methods applicable to the synthesis of 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one, has been reported. These methods provide a basis for the development of new compounds with potential pharmacological activities (Al-Salahi & Geffken, 2011).
Direcciones Futuras
The future directions for research on “4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Propiedades
IUPAC Name |
4-benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS/c24-18-12-10-17(11-13-18)15-30-23-26-25-22-27(14-16-6-2-1-3-7-16)21(29)19-8-4-5-9-20(19)28(22)23/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUWYUSINMMSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)
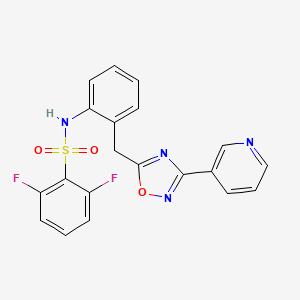
![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)
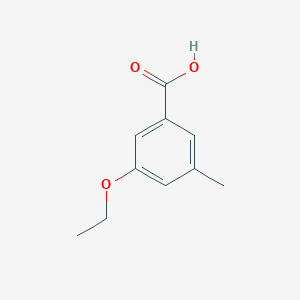

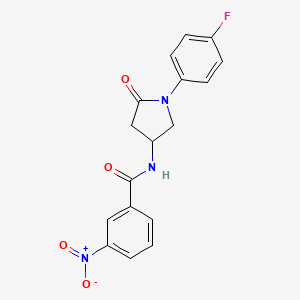
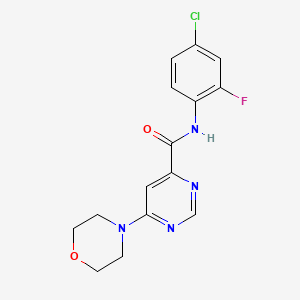
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2541961.png)
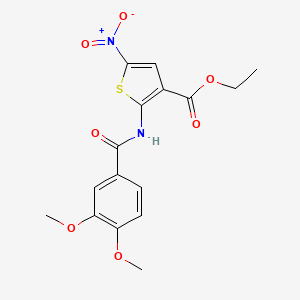
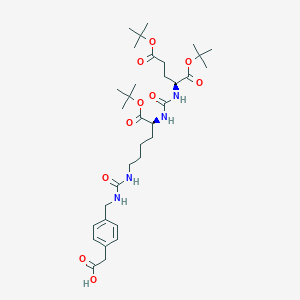
![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)
